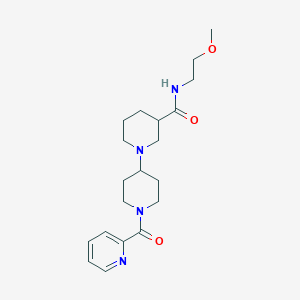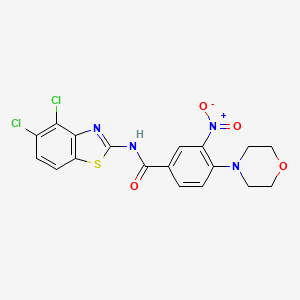![molecular formula C22H17N3O7 B5481262 [4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate](/img/structure/B5481262.png)
[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: is a complex organic compound with a unique structure that includes a furan ring, a nitroaniline group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-carbonylamino intermediate.
Coupling with 4-Nitroaniline: The intermediate is then coupled with 4-nitroaniline under specific reaction conditions to form the desired product.
Acetylation: The final step involves the acetylation of the product to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring and the nitroaniline group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The acetate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitroaniline group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The acetate ester group may also be involved in the compound’s stability and solubility.
Comparison with Similar Compounds
[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate: can be compared with similar compounds such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Bromomethyl methyl ether: This compound has different functional groups but shares some reactivity patterns.
Cyclopropanecarboxylic acid derivatives: These compounds have different ring structures but may have similar applications in research and industry.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7/c1-14(26)32-18-10-4-15(5-11-18)13-19(24-22(28)20-3-2-12-31-20)21(27)23-16-6-8-17(9-7-16)25(29)30/h2-13H,1H3,(H,23,27)(H,24,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQERMRCBMRGY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481189.png)
![[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea](/img/structure/B5481193.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-methylpropyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481197.png)

![N2-(4-FLUOROPHENYL)-6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5481225.png)
![N-ethyl-N'-isopropyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5481226.png)
![(1-ethylindol-5-yl)-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B5481232.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5481247.png)
![N,N-dimethyl-1-{4-[(2'-methylbiphenyl-3-yl)methyl]-1,4-oxazepan-6-yl}methanamine](/img/structure/B5481255.png)
![1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine](/img/structure/B5481263.png)
![1-(4-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinone](/img/structure/B5481271.png)

![8-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5481282.png)
